molecular formula C21H31N3O2 B6012408 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE

1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE

Cat. No.: B6012408
M. Wt: 357.5 g/mol
InChI Key: YEDREPPXGYLGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is a complex organic compound that features a piperazine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE typically involves the alkylation of 4-piperidone with 4-benzylpiperazine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-2,2-DIMETHYLPROPAN-1-ONE
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness: 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperazine and piperidine rings allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-2-6-20(25)23-11-9-19(10-12-23)21(26)24-15-13-22(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDREPPXGYLGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.